molecular formula C5H5ClN2S B1616790 3-Chloro-6-(methylthio)pyridazine CAS No. 7145-61-1

3-Chloro-6-(methylthio)pyridazine

Cat. No. B1616790
CAS RN: 7145-61-1
M. Wt: 160.63 g/mol
InChI Key: CAZDNMWZZXLBSI-UHFFFAOYSA-N
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Description

3-Chloro-6-(methylthio)pyridazine is a chemical compound with the linear formula C5H5ClN2S . It is part of a class of compounds known as pyridazines, which are aromatic heterocyclic compounds .


Synthesis Analysis

The synthesis of 3-Chloro-6-(methylthio)pyridazine can involve nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides, resulting in substituted aryl- and heteroaryl pyridazines . Other methods for the synthesis of pyridazines include aza-Diels-Alder reactions .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(methylthio)pyridazine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 160.626 .


Chemical Reactions Analysis

3-Chloro-6-(methylthio)pyridazine can undergo various chemical reactions. For instance, it can participate in nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides . This results in the formation of substituted aryl- and heteroaryl pyridazines .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridazine derivatives, including 3-Chloro-6-(methylthio)pyridazine, have been a subject of interest due to their biological properties like anti-tumor and anti-inflammatory activity. Studies involve synthesizing and characterizing these compounds, analyzing their crystal structures, and performing density functional theory (DFT) calculations to understand their properties (Sallam et al., 2021).

Anticonvulsive Properties

  • Certain pyridazine derivatives, including those substituted at the 3- and 6-positions, have shown promising anticonvulsive properties. This highlights their potential in developing new pharmacological treatments (Druey et al., 1954).

Central Nervous System Activity

  • Studies on imidazo[1,2-b]pyridazines, a class including 3-Chloro-6-(methylthio)pyridazine derivatives, have shown activities related to the central nervous system. These compounds' interactions with rat brain membranes have been explored to understand their potential therapeutic applications (Barlin et al., 1994).

Antimicrobial Agents

  • Investigations into antimicrobial agents have led to the synthesis of various pyridazine derivatives, including those with 3-amino-6-alkoxy and 6-(methylthio) substitutions. These compounds have shown effective in vitro effects on pathogenic bacteria, contributing to the field of antimicrobial drug development (Horie, 1963).

Surface Protection in Corrosion Inhibition

  • Pyridazine derivatives, including 3-Chloro-6-(methylthio)pyridazine, have been tested for their potential in protecting surfaces and inhibiting corrosion, particularly in mild steel. This application is significant in industrial chemistry, where corrosion prevention is crucial (Olasunkanmi et al., 2018).

Antiviral Activities

  • Certain derivatives of 3-Chloro-6-(methylthio)pyridazine have been synthesized and tested for their antiviral activities. Some of these compounds have shown potent inhibitory effects on viruses like human cytomegalovirus and varicella-zoster virus, indicating their potential use in antiviral drug development (Galtier et al., 2003).

Agricultural Applications

  • Pyridazine derivatives have been used in agriculture as molluscicidal, anti-feedant, insecticidal, and herbicidal agents. Their synthesis and characterization for these applications indicate their versatility and importance in agricultural chemistry (Sallam et al., 2022).

Antioxidant Activity

  • The antioxidant activity of pyridazine nuclei compounds, including 3-Chloro-6-(methylthio)pyridazine derivatives, has been studied. This research contributes to understanding their role in combating oxidative stress-related disorders (Sallam et al., 2021).

Safety and Hazards

3-Chloro-6-(methylthio)pyridazine is classified as having acute toxicity when ingested, can cause skin irritation and serious eye damage, and may cause an allergic skin reaction . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Future Directions

The future directions for 3-Chloro-6-(methylthio)pyridazine could involve further exploration of its potential pharmacological effects, as well as the development of new synthesis methods. For instance, a recent study described a regioselective tri- and tetra-functionalization of the pyridazine scaffold using 3-alkylthio-6-chloropyridazine . This suggests that 3-Chloro-6-(methylthio)pyridazine could be used as a building block in the synthesis of more complex molecules.

properties

IUPAC Name

3-chloro-6-methylsulfanylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZDNMWZZXLBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291246
Record name 3-Chloro-6-(methylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7145-61-1
Record name 3-Chloro-6-(methylthio)pyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-6-(methylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloropyridazine-3-thiol (500 mg, 3.41 mmol) synthesized in Example (118a) was dissolved in methanol (20 mL), and sodium methoxide (203 mg, 3.75 mmol) and iodomethane (234 mL, 3.75 mmol) were added, followed by stirring at 60° C. for 30 minutes under nitrogen atmosphere. The reaction solution was cooled to room temperature, water (50 mL) was added, and extraction was carried out twice with ethyl acetate (50 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=10%-50%) to afford the desired compound (515 mg, yield 94%) as a yellow solid.
Quantity
500 mg
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20 mL
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203 mg
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234 mL
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50 mL
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reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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